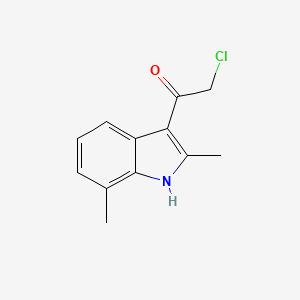

2-氯-1-(2,7-二甲基-1H-吲哚-3-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research1. It is often used as an intermediate and reagent in organic synthesis2. It is commonly used in the synthesis of pharmaceuticals and pesticides, such as anticancer drugs and herbicides2.

Synthesis Analysis

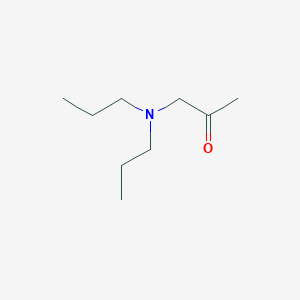

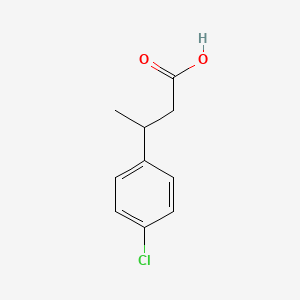

The synthesis of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” involves a reaction with 1,2-dimethyl-1H-indol-3-one and dimethylamino acetic anhydride to produce the substrate 1-(1,2-dimethyl-1H-indol-3-yl)ethanone2. This substrate then undergoes a chlorination reaction with chloroacetic acid to produce "2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone"2.

Molecular Structure Analysis

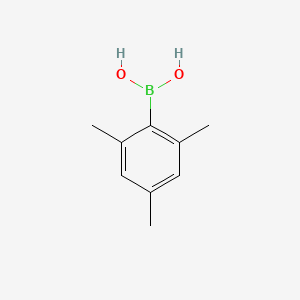

The molecular formula of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO1. The compound has a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole derivatives3.

Chemical Reactions Analysis

As an intermediate in organic synthesis, “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” can participate in various chemical reactions. For instance, it can be used in the synthesis of anticancer drugs and herbicides2.

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is 193.63 g/mol4. It has a topological polar surface area of 32.9 Ų4. The compound has one hydrogen bond donor and one hydrogen bond acceptor4. It also has two rotatable bonds4.

科学研究应用

合成和衍生物形成

2-氯-1-(2,7-二甲基-1H-吲哚-3-基)乙酮作为各种有机化合物的合成前体。值得注意的是,其衍生物表现出显著的生物活性。例如,从中合成的新型1H-吲哚衍生物表现出强大的抗菌和抗真菌性能,突显了它在药物化学中的重要性 (Letters in Applied NanoBioScience, 2020)。此外,一些衍生物在动物模型中评估了抗炎活性,强调了其潜在的治疗应用 (Current drug discovery technologies, 2022)。

生物评价

从这种化合物合成的一系列新型混合化合物在体外对一系列人类肿瘤细胞系进行了评估,展示了选择性的抑制活性。这凸显了它在潜在癌症治疗药物开发中的实用性 (Chinese Journal of Organic Chemistry, 2017)。

催化和合成化学

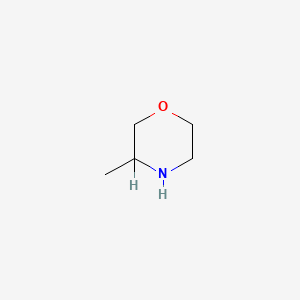

在合成化学领域,2-氯-1-(2,7-二甲基-1H-吲哚-3-基)乙酮在各种催化过程中起着重要作用。例如,它参与了由B(HSO4)3催化的反应中合成双吲哚衍生物,展示了它在有机合成中的多功能性 (Journal of Chemistry, 2012)。

用于癌症检测的光学成像

这种化合物还在开发用于癌症检测的新型水溶性近红外染料中发挥作用。从中合成的染料显示出增强的量子产率,并成功用于体内光学成像,表明其在癌症诊断和治疗中的潜力 (Bioconjugate chemistry, 2005)。

安全和危害

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is irritating and should be avoided from direct contact with skin and eyes2. Appropriate safety measures should be taken when using or storing this compound, including wearing protective gloves, glasses, and face shields2. Operations involving this compound should be conducted under ventilation to avoid inhalation of its vapors or dust2.

未来方向

属性

IUPAC Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPMPAZLWMVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)